![molecular formula C6H4Br3NO B111660 3-Amino-2,4,6-tribromophenol CAS No. 132331-08-9](/img/structure/B111660.png)
3-Amino-2,4,6-tribromophenol
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Overview
Description
3-Amino-2,4,6-tribromophenol is a brominated derivative of phenol . It has a molecular formula of C6H4Br3NO . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of 3-Amino-2,4,6-tribromophenol involves the controlled reaction of elemental bromine with phenol . The process can be optimized under certain conditions to achieve a high yield .Molecular Structure Analysis
The molecular structure of 3-Amino-2,4,6-tribromophenol consists of a phenol group with three bromine atoms and one amino group attached . The average mass is 345.814 Da .Chemical Reactions Analysis
3-Amino-2,4,6-tribromophenol can undergo various chemical reactions. For instance, it can react with bromine water to form 2,4,6-tribromophenol . It can also undergo mechanochemical debromination, a process that does not require high temperatures and does not generate secondary pollutants .Physical And Chemical Properties Analysis
3-Amino-2,4,6-tribromophenol is a solid under normal conditions . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Flame Retardant
“3-Amino-2,4,6-tribromophenol” is commonly used as a flame retardant . It is a widely used brominated flame retardant . It is also used as an intermediate of flame retardants in the electronics manufacturing industry .
Fungicide
This compound is also used as a fungicide . It helps to control the growth of harmful fungi and protect various products.
Sensor Development
The compound has been used in the development of sensors . Specifically, it has been used in the creation of a molecular imprinting nanofiber sensor for efficient and facile sensing .
Electronics Manufacturing
“3-Amino-2,4,6-tribromophenol” is used in the electronics manufacturing industry . It is applied in production lines of electronic devices such as televisions, computers, and other household items .
Research on Degradation Pathways
Research has been conducted on the degradation pathways of “3-Amino-2,4,6-tribromophenol”. For instance, it is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring .
Mode of Action
It is known that several halophenols-degrading enzymes have been reported to transform their substrate by oxidative dehalogenation .
Biochemical Pathways
CNP-8, a microorganism with high TBP degradation activity, degrades TBP via a different pathway compared to other reported TBP-degraders . The transcription of hnp genes were significantly upregulated with TBP stimulation, indicating their involvement in TBP degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 34581 .
Result of Action
It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .
Action Environment
The action of 3-Amino-2,4,6-tribromophenol can be influenced by environmental factors . For instance, under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions, TBP rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . The transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .
properties
IUPAC Name |
3-amino-2,4,6-tribromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWCHTASGVKLLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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